molecular formula C10H20Cl2V B083985 Cyclopenta-1,3-diene;vanadium(4+);dichloride CAS No. 12083-48-6

Cyclopenta-1,3-diene;vanadium(4+);dichloride

Cat. No.: B083985
CAS No.: 12083-48-6
M. Wt: 262.11 g/mol
InChI Key: KEGBAKPFWOAPIY-UHFFFAOYSA-L
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Description

It appears as pale green crystals or green powder and has a molecular weight of 252.03 g/mol

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)vanadiumdichloride, also known as cyclopenta-1,3-diene;vanadium(4+);dichloride, is a potent spermicidal and apoptosis-inducing agent . It targets sperm cells, specifically affecting their mobility and inducing apoptosis .

Mode of Action

The compound interacts with its targets by inducing rapid sperm immobilization . The presence of electron-donating methyl groups in the cyclopentadienyl rings of the compound can augment its sperm-immobilizing activity . The compound’s apoptosis-inducing property is evident at higher micromolar concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to sperm mobility and apoptosis. The compound’s ability to rapidly generate hydroxyl radicals in the presence of an oxidant suggests a novel mechanism of action .

Pharmacokinetics

It is known that the compound is harmful by inhalation and may be irritating to the skin, eyes, and respiratory tract .

Result of Action

The compound’s action results in rapid sperm immobilization and induction of apoptosis . It also induces mitotic aberrations, such as pyknotic metaphases, lagging chromosomes during anaphase, and multipolar mitotic figures .

Action Environment

The compound is extremely sensitive to exposure to air and moisture, decomposing in water . Therefore, the environment significantly influences its action, efficacy, and stability. It is recommended to handle the compound under inert gas and store it in a moisture-free environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;vanadium(4+);dichloride can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;vanadium(4+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents such as lithium aluminum hydride.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands.

Scientific Research Applications

Cyclopenta-1,3-diene;vanadium(4+);dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.

Comparison with Similar Compounds

Cyclopenta-1,3-diene;vanadium(4+);dichloride can be compared with other similar compounds, such as:

    Titanocenes: Similar to vanadium compounds, titanocenes are used in catalysis and have potential biological applications.

    Zirconocenes: These compounds are also used in polymerization reactions and have unique properties compared to vanadium compounds.

    Manganocenes: Manganocenes are studied for their magnetic properties and catalytic activity.

    Rhenocenes: These compounds have applications in catalysis and materials science.

    Ferrocenes: Known for their stability and versatility, ferrocenes are widely used in various fields, including materials science and medicine.

Properties

CAS No.

12083-48-6

Molecular Formula

C10H20Cl2V

Molecular Weight

262.11 g/mol

IUPAC Name

cyclopentane;dichlorovanadium

InChI

InChI=1S/2C5H10.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

KEGBAKPFWOAPIY-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4]

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[V]Cl

density

1.6 (NTP, 1992)

melting_point

greater than 482 °F (Decomposes) (NTP, 1992)

physical_description

Bis(cyclopentadienyl)vanadium dichloride appears as pale green crystals or green powder. (NTP, 1992)

solubility

Decomposes (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 2
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 3
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 4
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 5
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 6
Cyclopenta-1,3-diene;vanadium(4+);dichloride

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